N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide
CAS No.: 1021122-80-4
Cat. No.: VC4317711
Molecular Formula: C20H21F3N6O
Molecular Weight: 418.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021122-80-4 |
|---|---|
| Molecular Formula | C20H21F3N6O |
| Molecular Weight | 418.424 |
| IUPAC Name | N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H21F3N6O/c21-20(22,23)15-6-4-5-14(11-15)19(30)24-7-10-29-18-16(12-27-29)17(25-13-26-18)28-8-2-1-3-9-28/h4-6,11-13H,1-3,7-10H2,(H,24,30) |
| Standard InChI Key | OCDSWXXYJXJOGY-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC(=CC=C4)C(F)(F)F |
Introduction
Structural Representation
| Component | Description |
|---|---|
| Piperidine | A six-membered ring containing one nitrogen atom. |
| Pyrazolo[3,4-d]pyrimidine | A bicyclic compound with nitrogen atoms in both rings. |
| Trifluoromethyl group | A carbon atom bonded to three fluorine atoms. |
| Benzamide | An aromatic ring attached to an amide functional group. |
Synthesis
The synthesis of N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves several steps:
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Preparation of Pyrazolo[3,4-d]pyrimidine Core: This is usually achieved through cyclization reactions involving appropriate precursors.
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Formation of Piperidine Ring: The introduction of the piperidine moiety is done via nucleophilic substitution reactions.
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Attachment of Trifluoromethyl Benzamide: The final step involves the coupling of the trifluoromethyl-substituted benzoyl chloride with the previously synthesized intermediate.
Reaction Scheme
A simplified reaction scheme can be represented as follows:
textStarting Material → Pyrazolo[3,4-d]pyrimidine → Piperidine Addition → Final Compound
Biological Activity
N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide has been investigated for various biological activities:
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Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
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Antimicrobial Activity: Research indicates potential effectiveness against certain bacterial strains and fungi.
Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:
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Enzyme Inhibition: Interaction with enzymes that play critical roles in metabolic pathways.
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Receptor Modulation: Binding to specific receptors that influence cellular signaling pathways.
Applications and Future Directions
Given its promising biological profile, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide holds potential for development as:
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Therapeutic Agent: Further studies are needed to explore its efficacy and safety in clinical settings.
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Lead Compound for Drug Development: Its unique structure may serve as a scaffold for designing new drugs aimed at various diseases.
Comparative Analysis
When compared to similar compounds, N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide demonstrates distinct properties due to its specific substituents and structural features.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A | Pyrazolo[3,4-d]pyrimidine derivative | Antimicrobial |
| Compound B | Thieno[2,3-d]pyrimidine | Anticancer |
| N-(2-(4-(piperidin-1-yl)... | Pyrazolo[3,4-d]pyrimidine with trifluoromethyl group | Potential anticancer and antimicrobial |
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